(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-6-11(10(9)2)7-12(8-14)13(16)15-3/h4-7H,1-3H3,(H,15,16)/b12-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFHAQBKZLKQN-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C(C#N)C(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide typically involves multiple steps. One common method starts with the reaction of 2,3-dimethylbenzaldehyde with malononitrile in the presence of a base to form the corresponding (Z)-2-cyano-3-(2,3-dimethylphenyl)acrylonitrile. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Key Observations :
Substituent Complexity: The target compound’s 2,3-dimethylphenyl group provides steric bulk compared to the 2,4,5-trimethylphenyl analog (), which may alter solubility or binding interactions.
Backbone Simplification : The acetamide derivative () lacks the conjugated α,β-unsaturated system, reducing rigidity and possibly reactivity .
Physicochemical Properties
Data gaps exist for the target compound’s density, melting point, and solubility. However:
- The analog in shares a similar molecular weight (~304.4 vs. ~306.8 in ) but lacks heteroatoms, suggesting differences in polarity .
Biological Activity
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a cyano group, a dimethylphenyl moiety, and an N-methylprop-2-enamide structure. This combination suggests various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, while the dimethylphenyl group enhances hydrophobic interactions, increasing binding affinity. The N-methylprop-2-enamide moiety stabilizes the compound within the binding pocket, facilitating effective modulation of enzyme activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against specific bacterial strains. Its efficacy may be linked to the disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.
Data Table: Biological Activity Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Induces apoptosis | |
| Antimicrobial | Bacterial strains | Inhibits growth | |
| Enzyme Inhibition | Specific metabolic enzymes | Reduces activity |
Case Studies
- Cytotoxicity in Cancer Cells : A study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.
- Antimicrobial Testing : Another study evaluated the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited bacterial growth at concentrations as low as 25 µg/mL, indicating strong antimicrobial properties.
- Enzyme Interaction Studies : Research focused on the inhibition of key metabolic enzymes showed that this compound could significantly reduce enzyme activity by up to 70%, highlighting its potential as a therapeutic agent in metabolic diseases.
Q & A
Q. What are the standard synthetic routes for (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide, and how is reaction progress monitored?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2,3-dimethylbenzaldehyde with cyanoacetamide under basic conditions (e.g., piperidine in ethanol) to form the α,β-unsaturated nitrile intermediate.
- Step 2 : N-Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group. Reaction progress is monitored via thin-layer chromatography (TLC) and HPLC , while purity is confirmed by melting point analysis and ¹H/¹³C NMR .
Q. How is the stereochemistry (Z-configuration) of the compound confirmed experimentally?
The Z-configuration is verified using:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 2.2–2.4 ppm for methyl groups on the phenyl ring).
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 257) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Frontier molecular orbitals (HOMO/LUMO) : Predicts reactivity sites (e.g., electron-deficient cyano group).
- Electrostatic potential maps : Highlights regions prone to nucleophilic/electrophilic attacks. Basis sets like 6-31G(d,p) and solvent effects (PCM model) improve accuracy .
Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths or reaction energetics)?
- Crystallographic refinement : Use SHELXL to adjust thermal parameters and validate bond lengths/angles against DFT-optimized geometries.
- Solvent effect modeling : Include explicit solvent molecules in simulations to match experimental reaction yields or kinetics .
Q. How does the compound’s structure influence its biological activity (e.g., enzyme inhibition)?
- SAR Studies : Modify substituents (e.g., methyl groups on phenyl) to assess impact on binding affinity.
- Docking simulations (AutoDock/Vina) : Predict interactions with targets (e.g., kinases) via hydrogen bonding with the amide group and π-π stacking with the aromatic ring .
Q. What methods are used to study its stability under varying pH and temperature conditions?
- Accelerated stability testing : Incubate samples at 40°C/75% RH and analyze degradation products via LC-MS .
- Kinetic modeling : Determine degradation rate constants (k) using Arrhenius equations .
Q. How can enantiomeric impurities be detected and quantified?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- Circular Dichroism (CD) : Compare optical rotation profiles to pure enantiomer standards .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
